![molecular formula C28H30N6O3S B2863609 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione CAS No. 850914-68-0](/img/no-structure.png)

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

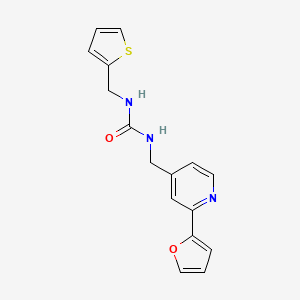

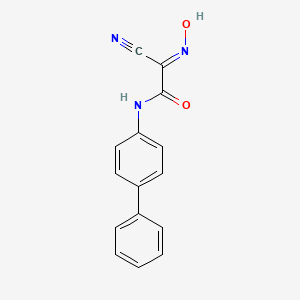

The compound is a purine derivative, which suggests it may have biological activity. Purines are key components of cellular energy systems (ATP and GTP), signaling (G-protein coupled receptors and kinases), and vital molecules such as DNA and RNA .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the benzoxazole and benzylpiperidine groups, and the creation of the sulfanyl linkage .Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a purine ring (a type of heterocyclic aromatic organic compound), a benzoxazole ring (another type of heterocyclic compound), and a benzylpiperidine group (a type of amine). The exact structure would need to be confirmed with spectroscopic analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include its solubility in various solvents, its melting point and boiling point, and its spectral properties .科学的研究の応用

Organic Synthesis and Polymer Science Compounds with complex structures, such as the one mentioned, often find applications in organic synthesis and polymer science. For instance, organo-catalyzed ring-opening polymerization is a critical process for creating polymers with specific properties. The synthesis of poly(alpha-hydroxyacids) featuring pendant carboxylic acids by acetylation and hydrogenolysis demonstrates the versatility of organic compounds in generating materials with desired functional groups and molecular architectures (Olivier Thillaye du Boullay et al., 2010).

Medicinal Chemistry and Pharmacology In medicinal chemistry, derivatives of purine-2,6-dione have been studied for their receptor affinity and pharmacological evaluation, particularly targeting serotonin receptors. This suggests that similar structures could be designed to interact with biological targets, offering potential therapeutic benefits (G. Chłoń-Rzepa et al., 2013).

Material Science and Corrosion Inhibition Some compounds are explored for their material science applications, such as in corrosion inhibition. The study of spirocyclopropane derivatives for mild steel protection in HCl highlights the potential of chemical compounds in enhancing the durability and longevity of materials in corrosive environments (M. Chafiq et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzoxazole and a benzylpiperidine group onto a purine scaffold. The benzoxazole group is introduced through a sulfide intermediate, while the benzylpiperidine group is introduced through a reductive amination reaction. The final compound is obtained through a series of purification steps.", "Starting Materials": [ "2-amino-6-chloro-1,3-dimethylpurine-2,6-dione", "2-mercaptoethanol", "2-bromoethyl benzoxazole", "4-benzylpiperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Reaction of 2-amino-6-chloro-1,3-dimethylpurine-2,6-dione with 2-mercaptoethanol in the presence of hydrochloric acid to form 7-(2-mercaptoethyl)-8-chloro-1,3-dimethylpurine-2,6-dione", "Step 2: Reaction of 7-(2-mercaptoethyl)-8-chloro-1,3-dimethylpurine-2,6-dione with 2-bromoethyl benzoxazole in the presence of sodium hydroxide to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-chloro-1,3-dimethylpurine-2,6-dione", "Step 3: Reduction of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-chloro-1,3-dimethylpurine-2,6-dione with sodium borohydride in the presence of methanol to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione", "Step 4: Purification of the final compound using a combination of ethyl acetate and water to obtain the desired product" ] } | |

CAS番号 |

850914-68-0 |

分子式 |

C28H30N6O3S |

分子量 |

530.65 |

IUPAC名 |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C28H30N6O3S/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-38-27-29-21-10-6-7-11-22(21)37-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3 |

InChIキー |

HXNNJHUXFAVOPA-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)